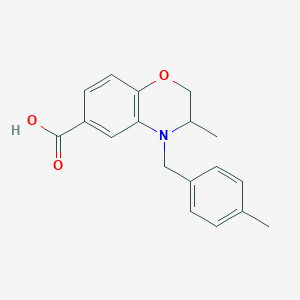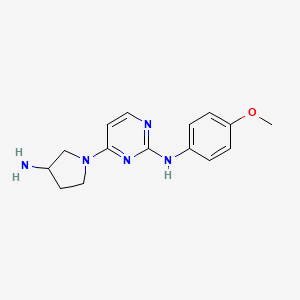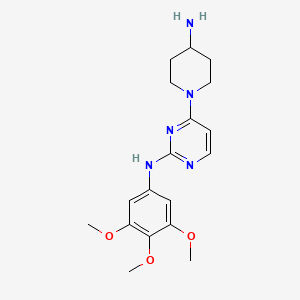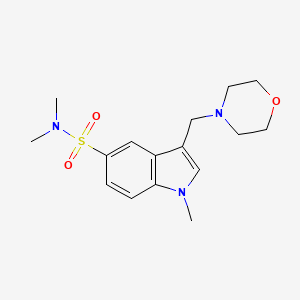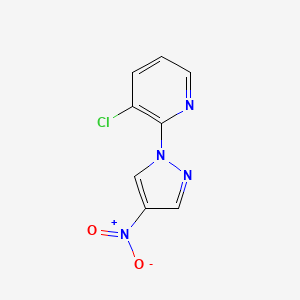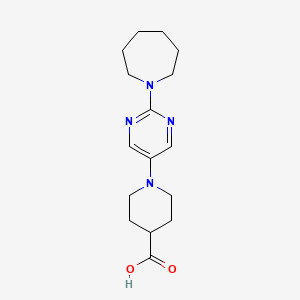
1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a combination of azepane, pyrimidine, and piperidine rings
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, pyrimidine derivatives, and azepane.
Stepwise Synthesis:
Industrial Production Methods:
Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment, ensuring high purity and yield.
Continuous Flow Synthesis: Utilizes automated systems to continuously feed reactants and remove products, enhancing efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products:
Oxidation Products: Piperidine N-oxide derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Substituted azepane derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with specific receptors in biological systems, influencing cellular processes.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and infections.
Industry:
Material Science: Utilized in the development of novel materials with specific properties, such as enhanced durability or reactivity.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azepane and piperidine rings may facilitate binding to active sites, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
相似化合物的比较
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid: Lacks the azepane ring, which may alter its binding affinity and biological activity.
1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-3-carboxylic acid: Differing position of the carboxylic acid group can influence its reactivity and interaction with biological targets.
Uniqueness:
Structural Complexity: The combination of azepane, pyrimidine, and piperidine rings in a single molecule is relatively rare, providing unique chemical and biological properties.
This detailed overview of 1-(2-Azepan-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid covers its synthesis, reactions, applications, and comparisons, providing a comprehensive understanding of this intriguing compound
属性
IUPAC Name |
1-[2-(azepan-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15(22)13-5-9-19(10-6-13)14-11-17-16(18-12-14)20-7-3-1-2-4-8-20/h11-13H,1-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZEEHWZBKPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide](/img/structure/B7885546.png)
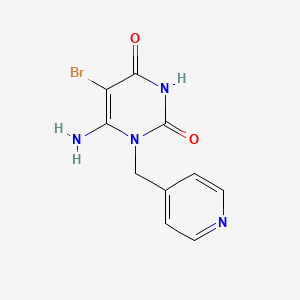
![methyl 2-[7-ethyl-2-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetate](/img/structure/B7885575.png)
![6-{[Methyl(2-methylphenyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7885589.png)
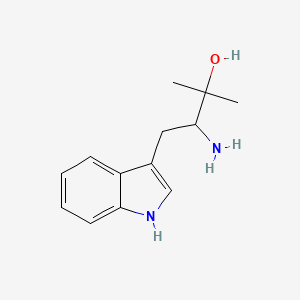
![2-({5-Bromo-2-[(3-nitrophenyl)amino]pyrimidin-4-yl}amino)butan-1-ol](/img/structure/B7885592.png)
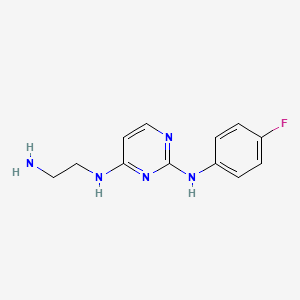
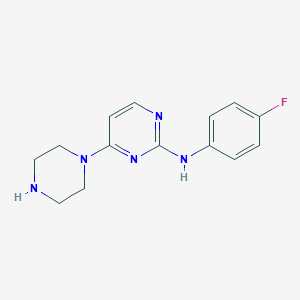
![3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B7885609.png)
